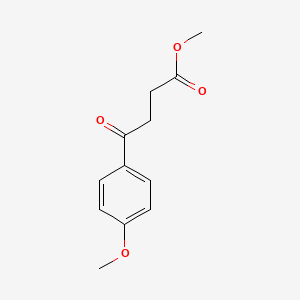

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate

Description

Significance as a Versatile Synthetic Intermediate

The primary significance of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate lies in its role as a versatile synthetic intermediate. The presence of both a ketone and an ester group at the β-position (1,3-relationship) allows for a rich and varied chemistry. researchgate.net This dual functionality enables the molecule to participate in a wide range of reactions, serving as a building block for more intricate molecular frameworks. researchgate.netsmolecule.com

For instance, β-keto esters are well-established precursors in the synthesis of various heterocyclic compounds. The reactivity of the dicarbonyl moiety allows for condensation reactions with a variety of dinucleophiles to form five- and six-membered rings, which are core structures in many biologically active compounds. Research has shown that β-keto esters with aromatic substituents are utilized in the synthesis of quinoline (B57606) derivatives, a class of compounds with significant pharmacological properties. acs.org

Furthermore, the ester and ketone functionalities can be selectively modified. The ketone can undergo reduction, olefination, or participate in aldol-type reactions, while the ester can be hydrolyzed, transesterified, or reduced. This orthogonality in reactivity provides chemists with multiple pathways to elaborate the structure of this compound into desired target molecules.

Overview of Structural Features and Functional Group Reactivity

The structure of this compound is characterized by several key features that dictate its reactivity. The molecule possesses a butanoate backbone with a ketone at the 4-position and a methyl ester at the 1-position. The phenyl ring, substituted with a methoxy (B1213986) group at the para-position, is attached to the carbonyl carbon of the ketone.

The most reactive site in the molecule is the methylene (B1212753) group (C-3) situated between the two carbonyl groups. The protons on this carbon are significantly acidic due to the electron-withdrawing nature of both the ketone and the ester, which stabilize the resulting carbanion through resonance. mcat-review.org This acidity allows for easy deprotonation to form a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations.

The ketone carbonyl group is an electrophilic center, susceptible to attack by nucleophiles. It can undergo reactions typical of ketones, including reductions to form secondary alcohols and reactions with Grignard reagents. The ester group is also electrophilic but generally less reactive than the ketone. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or undergo transesterification in the presence of an alcohol. smolecule.com The aromatic ring, activated by the electron-donating methoxy group, can participate in electrophilic aromatic substitution reactions.

Historical Context and Evolution of Research on Beta-Ketoesters within Butanoate Systems

The study of β-keto esters dates back to the 19th century, with the discovery of ethyl acetoacetate (B1235776) and its utility in synthesis marking a pivotal moment in the development of organic chemistry. researchgate.net These compounds quickly became recognized for their synthetic versatility, particularly in the formation of new carbon-carbon bonds through the acetoacetic ester synthesis. mcat-review.org

The butanoate framework within β-keto esters has been a subject of continuous investigation. The development of methods for the synthesis of β-keto esters, such as the Claisen condensation, has been a cornerstone of organic synthesis for over a century. researchgate.net Over time, research has evolved from simple alkylation and acylation reactions to more sophisticated catalytic and stereoselective transformations.

In recent decades, the focus has shifted towards the development of enantioselective reactions of β-keto esters, driven by the demand for chiral molecules in the pharmaceutical industry. acs.orgresearchgate.net The use of organocatalysts and transition metal complexes has enabled the synthesis of highly functionalized and stereochemically defined products from β-keto ester starting materials. acs.orgnih.gov The incorporation of aromatic moieties, such as the 4-methoxyphenyl (B3050149) group in the title compound, has further expanded the scope of these reactions, allowing for the synthesis of a diverse range of complex molecules with potential biological activity. nih.gov The ongoing exploration of the reactivity of β-keto esters within butanoate systems continues to be a vibrant area of research, with new catalytic methods and synthetic applications being reported regularly. nih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| Ethyl acetoacetate |

| Grignard reagents |

| Quinolines |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | sigmaaldrich.comchemspider.com |

| Molecular Weight | 222.24 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 5447-74-5 | sigmaaldrich.com |

| SMILES | COC1=CC=C(C=C1)C(=O)CCC(=O)OC | sigmaaldrich.com |

| InChI Key | VMGCRNNKDBFNLI-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGCRNNKDBFNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969636 | |

| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-74-5 | |

| Record name | NSC71583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 4 Methoxyphenyl 4 Oxobutanoate

Optimized Laboratory-Scale Synthetic Routes

The synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate on a laboratory scale can be efficiently achieved through several key reactions. Optimization of these routes focuses on maximizing yield, purity, and reaction efficiency.

Esterification Reactions and Catalytic Considerations

The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid. The direct esterification with methanol (B129727) is a common and effective method.

The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used. Catalysis is crucial to achieve a reasonable reaction rate. While strong mineral acids like sulfuric acid are traditionally used, they can lead to side reactions and difficult workups.

A highly effective catalyst for this transformation is p-toluenesulfonic acid (PTSA). In a study on a structurally related esterification, optimal conditions were identified that are directly applicable. researchgate.net The use of PTSA offers high catalytic activity and leads to high yields of the desired methyl ester. researchgate.net Key parameters for optimization include the molar ratio of the alcohol to the carboxylic acid, the catalyst loading, and the reaction temperature. For instance, a molar ratio of 20:1 of methanol to the carboxylic acid at 65°C with an 8% catalyst loading by weight has been shown to achieve yields as high as 84.0% in just 4 hours. researchgate.net The removal of water as it is formed, for example by using a Dean-Stark apparatus or molecular sieves, can further drive the equilibrium to favor the product. researchgate.net

| Catalyst | Reactant Ratio (Methanol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| p-Toluenesulfonic acid | 20:1 | 65 | 4 | 84.0 |

This interactive data table is based on optimized conditions for a similar esterification process and can be adapted for the synthesis of this compound. researchgate.net

Friedel-Crafts Acylation Approaches to the 4-(4-methoxyphenyl)-4-oxobutanoate Moiety

The core structure of the parent carboxylic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is efficiently constructed via a Friedel-Crafts acylation reaction. chegg.com This classic carbon-carbon bond-forming reaction involves the acylation of an aromatic compound, in this case, anisole (B1667542), with an acylating agent, typically succinic anhydride (B1165640). chegg.com

The reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. A significant challenge in the Friedel-Crafts acylation of anisole is achieving high regioselectivity for the para-substituted product over the ortho-isomer. The methoxy (B1213986) group of anisole is an ortho-, para-directing group.

To optimize for the desired para-isomer, the choice of solvent is critical. The use of dichlorobenzenes as the reaction solvent has been shown to significantly enhance the selectivity for the para-product, achieving a purity of over 99%. google.com This high selectivity simplifies the purification process, as the ortho- and meta-isomers remain dissolved in the solvent while the desired para-product can be isolated by filtration. google.com Mechanochemical, solvent-free conditions using ball milling have also been explored for Friedel-Crafts acylations, offering an environmentally friendlier alternative and in some cases, improved yields compared to solution-based methods. nih.govbeilstein-journals.org

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Key Optimization Feature |

| Anisole | Succinic Anhydride | AlCl₃ | Dichlorobenzene | High para-selectivity (>99%) |

| Toluene | Succinic Anhydride | AlCl₃ | - | Standard procedure |

| Various Aromatics | Various Anhydrides | AlCl₃ | Solvent-free (Ball Milling) | Environmentally friendly, potentially higher yields |

This interactive data table summarizes key parameters for the Friedel-Crafts acylation to produce the precursor for this compound. chegg.comgoogle.combeilstein-journals.orgwikipedia.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer a highly efficient approach to complex molecules. While a direct three-component synthesis of this compound is not prominently reported, strategies for the synthesis of the related γ-keto ester framework exist.

A notable example is a modular, three-component, one-pot protocol for the synthesis of γ-keto sulfones and γ-keto phosphine (B1218219) oxides. chemrxiv.org This reaction proceeds through a cascade process involving the hydration of a terminal alkyne to a methyl ketone, a Claisen-Schmidt condensation with an aldehyde, and a subsequent Sulfa- or Phospha-Michael addition. chemrxiv.org Adapting this strategy, one could envision a pathway where an appropriately substituted alkyne and aldehyde are used to construct the main carbon chain, followed by a Michael addition of a suitable nucleophile that could be later converted to the ester functionality. Such an approach would be highly atom-economical and efficient.

Enantioselective and Stereoselective Syntheses of Chiral Analogues

The development of methods for the synthesis of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry. This requires precise control over the formation of stereocenters.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

The creation of chiral γ-keto esters can be achieved through various asymmetric catalytic methods. Organocatalysis has emerged as a powerful tool for these transformations. For instance, the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, catalyzed by a chiral organocatalyst, can produce γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). researchgate.net These products can then be converted to the desired chiral γ-keto esters.

Another approach involves the use of chiral metal complexes. Copper(I) catalyzed enantioselective Henry reactions with methyl 4-oxobutanoate (B1241810) have been reported, utilizing bisoxazolidine (B8223872) ligands to achieve high stereocontrol. chemicalbook.com Furthermore, catalytic asymmetric 1,4-addition reactions to β,γ-unsaturated α-ketoesters, which share a similar structural motif, have been extensively studied. nih.govresearchgate.net These reactions, catalyzed by chiral phosphine-silver(I) complexes or chiral iminophosphoranes, provide access to a variety of chiral ketoester derivatives with excellent enantioselectivity. nih.govresearchgate.net

Diastereoselective Control in Functional Group Transformations

In addition to creating enantiomerically pure compounds, controlling the relative stereochemistry between multiple chiral centers is a key challenge. Diastereoselective reactions are crucial for synthesizing specific stereoisomers of more complex analogues.

The Carroll rearrangement of β-keto esters derived from tertiary allylic alcohols demonstrates how the stereochemical outcome can be influenced by the steric properties of the substituents. researchgate.net For γ-keto esters, diastereoselective reactions can be achieved through substrate control or by using chiral catalysts. For example, the diastereo- and enantioselective addition of γ,γ-disubstituted allyldiborons to ketones, catalyzed by a copper complex with a monodentate phosphoramidite (B1245037) ligand, allows for the synthesis of complex tertiary homoallylic alcohols with high diastereomeric and enantiomeric ratios. nih.gov Such methodologies can be adapted to introduce new stereocenters into the backbone of chiral analogues of this compound with high levels of control.

Green Chemistry Principles in the Preparation of this compound

The traditional synthesis of this compound often involves a two-step process: a Friedel-Crafts acylation of anisole with succinic anhydride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid, followed by esterification with methanol. While effective, this route can involve harsh catalysts and solvents. Green chemistry offers several avenues to mitigate these environmental concerns.

One of the core tenets of green chemistry is the use of safer solvents and reagents. Research into Friedel-Crafts acylation has demonstrated the potential of replacing hazardous solvents with more environmentally benign alternatives. For instance, studies on the acylation of anisole have explored the use of acetic acid as a solvent, which is less toxic than traditional solvents like nitrobenzene. scirp.org

The use of solid acid catalysts, such as zeolites, presents another significant advancement in the green synthesis of the precursor ketoacid. Zeolites are reusable, which reduces waste, and their shape-selective properties can lead to higher product selectivity, minimizing the formation of unwanted byproducts. scirp.orgelsevierpure.comfrontiersin.org Research on the acylation of anisole with acetic anhydride using mordenite (B1173385) zeolite has shown quantitative conversion and high selectivity for the para-substituted product, which is the desired isomer for forming 4-(4-methoxyphenyl)-4-oxobutanoic acid. scirp.org This suggests that a similar approach with succinic anhydride could be a viable green route.

Another green technique with significant potential is microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. riken.jpresearchgate.netmdpi.com This has been successfully applied to various esterification reactions and could be employed for the esterification of 4-(4-methoxyphenyl)-4-oxobutanoic acid to yield the final product. The use of microwave heating can lead to higher yields in shorter time frames, contributing to a more efficient and greener process. mdpi.com

| Green Chemistry Approach | Key Advantages | Relevant Research Findings |

| Use of Greener Solvents | Reduced toxicity and environmental impact. | Acetic acid as a viable solvent for Friedel-Crafts acylation of anisole. scirp.org |

| Solid Acid Catalysts (Zeolites) | Reusability, reduced waste, and high selectivity. | Mordenite zeolite shows >99% conversion and >99% selectivity in the acylation of anisole. scirp.org |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption, often leading to higher yields. | Microwave-assisted esterification can significantly shorten reaction times. mdpi.com |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering numerous advantages over traditional batch methods, particularly for industrial-scale production. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.

The synthesis of this compound can be adapted to a continuous flow process. The esterification of the precursor, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is particularly well-suited for a flow setup. In a typical flow esterification, the carboxylic acid and alcohol (methanol), along with a catalyst, are continuously pumped through a heated reactor coil. The short residence time within the reactor can lead to rapid conversion and high throughput. Solid-supported catalysts are especially advantageous in flow systems as they can be packed into a column, allowing for continuous operation without the need for catalyst separation from the product stream. riken.jp

While specific data for the continuous flow synthesis of this compound is not extensively reported, analogous processes for the synthesis of other esters and ketoesters demonstrate the feasibility and benefits of this approach. For instance, continuous flow systems have been successfully employed for the synthesis of various α-ketoesters, highlighting the potential for high yields and purity under optimized conditions. mdpi.com

The advantages of implementing a continuous flow process for the synthesis of this compound are summarized in the table below.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat & Mass Transfer | Often limited, can lead to localized hotspots and side reactions. | Superior, due to high surface-area-to-volume ratio of reactors. |

| Safety | Handling of large quantities of reagents poses higher risks. | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Scaling up often requires re-optimization of reaction conditions. | Scalability is achieved by running the process for longer or by "numbering-up" (running multiple reactors in parallel). |

| Productivity | Limited by the size of the reaction vessel and downtime between batches. | Continuous operation allows for higher productivity over time. |

| Reproducibility | Can vary between batches. | High degree of control over parameters ensures high reproducibility. |

The integration of green chemistry principles with flow chemistry technologies offers a promising pathway for the sustainable and efficient industrial production of this compound. Future research will likely focus on the development of robust, long-lasting solid catalysts for the Friedel-Crafts acylation step in a flow environment and the optimization of a fully continuous, two-step process from anisole and a succinic acid derivative to the final ester product.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 4 Methoxyphenyl 4 Oxobutanoate

Electrophilic and Nucleophilic Reactions at the Butanoate and Oxo Moieties

The presence of two distinct carbonyl groups—a ketone and an ester—allows for selective reactions based on their differing reactivity. Ketones are generally more reactive towards nucleophiles than esters. masterorganicchemistry.com This difference enables chemists to target one group while leaving the other intact by carefully selecting reagents and reaction conditions.

The ketone's carbonyl carbon is a primary site for nucleophilic attack. masterorganicchemistry.comlibretexts.org This reactivity allows for various addition and reduction reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.comresearchgate.net This reagent is generally not strong enough to reduce the less reactive ester group, allowing for chemoselective transformation. Stronger reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), will reduce both the ketone and the ester to their corresponding alcohols, yielding a diol. harvard.edu

Oxidation: As a ketone, the oxo moiety is resistant to further oxidation under standard conditions. Unlike aldehydes, ketones lack a hydrogen atom on the carbonyl carbon, preventing common oxidation reactions that would convert them to carboxylic acids. khanacademy.orglibretexts.org Strong oxidizing conditions can lead to cleavage of the carbon-carbon bonds.

Addition Reactions: The ketone readily undergoes addition reactions with potent nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi). ksu.edu.sayoutube.com These reactions result in the formation of a tertiary alcohol after an aqueous workup. The reaction proceeds via a tetrahedral intermediate, and since the starting ketone is prochiral, the addition of a new group creates a chiral center. ksu.edu.sa

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate | Selective for ketone over ester researchgate.net |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(4-methoxyphenyl)butane-1,4-diol | Reduces both ketone and ester harvard.edu |

| Addition | Grignard Reagent (e.g., CH₃MgBr) | Methyl 4-hydroxy-4-(4-methoxyphenyl)-4-methylbutanoate | Adds to the ketone ksu.edu.sa |

The methyl ester group can be transformed through hydrolysis or transesterification.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid. matrix-fine-chemicals.com This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring an excess of water to drive the equilibrium towards the product. The ester is typically heated with a dilute mineral acid like HCl or H₂SO₄. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction produces the carboxylate salt (sodium 4-(4-methoxyphenyl)-4-oxobutanoate), which can then be protonated with a strong acid in a separate step to yield the free carboxylic acid. libretexts.orgyoutube.com

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This swaps the methyl group for a different alkyl group, forming a new ester. For example, reacting the compound with ethanol (B145695) would yield Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate.

The phenyl ring, activated by the electron-donating methoxy (B1213986) group, can undergo electrophilic aromatic substitution. The methoxy group is a powerful ortho-, para-director. Since the para-position is already substituted by the butanoyl chain, incoming electrophiles will be directed to the two equivalent ortho positions (positions 3 and 5 on the phenyl ring).

A relevant synthetic pathway for the parent acid involves a Friedel-Crafts acylation reaction between anisole (B1667542) and succinic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride, which demonstrates the reactivity of the anisole moiety. wikipedia.org Similar electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions ortho to the methoxy group.

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is crucial for controlling reaction outcomes and optimizing conditions.

Detailed mechanistic studies for this specific molecule are not widely published, but its reactions follow well-established pathways for its constituent functional groups.

Carbonyl Addition: The mechanism for nucleophilic addition to the ketone involves the attack of the nucleophile on the electrophilic carbonyl carbon. ksu.edu.sa This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com In a subsequent step, this intermediate is protonated (typically by adding water or a dilute acid) to give the final alcohol product. youtube.com

Ester Hydrolysis: In base-promoted hydrolysis, a hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate. youtube.com Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org

Computational chemistry allows for the detailed mapping of reaction pathways, including the characterization of transition states and intermediates. researchgate.net Such studies can calculate activation barriers and provide insight into how solvent molecules interact with the reactants and transition states. nih.gov

The choice of solvent and catalyst is critical in directing the transformations of this compound.

Solvent Effects: The solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.

Polar protic solvents (e.g., water, ethanol) can solvate charged species and can participate in reactions, such as hydrolysis.

Polar aprotic solvents (e.g., THF, acetonitrile) are often used for reactions with strong, basic nucleophiles like Grignard reagents or in reductions with metal hydrides. orientjchem.org

Studies on other reactions, like the Menshutkin reaction, have shown that polar solvents can lower the reaction energy barrier compared to the gas phase or apolar solvents by stabilizing the transition state. researchgate.netnih.gov Novel solvents like 4-methyltetrahydropyran (4-MeTHP) are being explored as safer and effective alternatives to traditional solvents like THF in various reactions, including reductions and Grignard reactions. nih.gov

Catalysis: Catalysts are essential for many of the reactions described.

Acid Catalysis: Strong acids (e.g., H₂SO₄) are used to catalyze ester hydrolysis, transesterification, and some electrophilic aromatic substitutions. Lewis acids (e.g., AlCl₃) are required for Friedel-Crafts reactions. wikipedia.org

Base Catalysis: Strong bases (e.g., NaOH) are used to promote ester hydrolysis (saponification). libretexts.org

Metal Catalysis: Metal catalysts are often employed for reductions. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be used to reduce carbonyl groups. scielo.org.mx

| Transformation | Typical Catalyst | Typical Solvent | Reference |

|---|---|---|---|

| Ester Hydrolysis (Acidic) | H₂SO₄ or HCl | Water/Alcohol | libretexts.org |

| Ester Hydrolysis (Basic) | NaOH or KOH | Water/Alcohol | libretexts.orgyoutube.com |

| Ketone Reduction | - (Stoichiometric NaBH₄) | Ethanol or THF | youtube.comresearchgate.net |

| Friedel-Crafts Acylation | AlCl₃ (Lewis Acid) | Nitrobenzene or CS₂ | wikipedia.org |

Rearrangement Reactions and Cyclization Pathways of this compound Derivatives

The chemical structure of this compound, featuring a keto-ester functionality, provides a versatile scaffold for various intramolecular reactions. The presence of a ketone carbonyl, an ester group, and an activated methylene (B1212753) group allows for a range of rearrangement and cyclization pathways, leading to the formation of diverse heterocyclic systems. Research into the reactivity of its parent acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, and related γ-keto esters offers significant insights into these transformations.

One of the prominent cyclization pathways for derivatives of this compound involves their reaction with binucleophiles. For instance, the reaction of the corresponding 4-aryl-4-oxobutanoic acids with aliphatic N,N-diamines has been shown to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org This transformation is believed to proceed through the initial formation of a salt, followed by two sequential dehydration steps that first form an amide intermediate and then the final heterocyclic product. arabjchem.org The reaction conditions, such as temperature and the use of a sealed vessel reactor, can be optimized to achieve high yields of the desired cyclized compounds. arabjchem.org

Another significant cyclization route involves the intramolecular condensation of this compound derivatives. The corresponding acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, exists in equilibrium with its cyclic tautomer, 5-(4-methoxyphenyl)-5-hydroxy-dihydrofuran-2(3H)-one. This furanone intermediate is a key synthon in the preparation of various heterocyclic structures. For example, the reaction of 5-arylfuran-2(3H)-ones with nucleophiles proceeds via the opening of the furanone ring, formation of an intermediate amide, and subsequent heterocyclization. arabjchem.org

Furthermore, derivatives of this compound can serve as precursors for more complex polycyclic systems. Research has demonstrated the synthesis of spiro compounds through multi-component reactions involving similar keto-acid structures. For example, the reaction of 2,4-dioxobutanoic acids with hydrazides can lead to the formation of hydrazones, which subsequently undergo intramolecular cyclization to yield N'-(2-oxofuran-3(2H)-ylidene)carbohydrazides. chimicatechnoacta.ru

The following tables summarize the types of cyclization reactions and the resulting heterocyclic products that can be expected from derivatives of this compound, based on studies of analogous compounds.

Table 1: Cyclization Reactions with Binucleophiles

| Reactant | Binucleophile | Product Type | Yield (%) | Reference |

| 4-Aryl-4-oxobutanoic acid | 1,2-diaminoethane | Pyrrolo[1,2-a]imidazolone | up to 85 | arabjchem.org |

| 4-Aryl-4-oxobutanoic acid | 1,3-diaminopropane | Pyrrolo[1,2-a]pyrimidinone | up to 85 | arabjchem.org |

| 4-Aryl-4-oxobutanoic acid | 1,6-diaminohexane | Pyrrolodiazepanone derivative | up to 85 | arabjchem.org |

Table 2: Intramolecular Cyclization and Reactions of Furanone Intermediates

| Starting Material/Intermediate | Reagent/Condition | Product Type | Reference |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | Equilibrium in solution | 5-(4-methoxyphenyl)-5-hydroxy-dihydrofuran-2(3H)-one | arabjchem.org |

| 5-Arylfuran-2(3H)-one | Amine | Pyrroloimidazolone | arabjchem.org |

| Substituted 2,4-dioxobutanoic acid | Furan-2-carbohydrazide | 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid | chimicatechnoacta.ru |

| 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid | Propionic anhydride | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide | chimicatechnoacta.ru |

These examples highlight the significant potential of this compound and its derivatives as building blocks in the synthesis of a wide array of heterocyclic compounds through various rearrangement and cyclization strategies. The specific reaction pathway and resulting product are highly dependent on the chosen reagents and reaction conditions.

High Resolution Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural confirmation of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR and ¹³C NMR Analysis for Structural Confirmation

The ¹H NMR spectrum provides definitive evidence for the proton framework of the molecule. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons on the 4-methoxyphenyl (B3050149) group appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the carbonyl group resonate at approximately 7.97 ppm, while the protons ortho to the methoxy (B1213986) group appear at around 6.94 ppm, both with a coupling constant of J = 8.7 Hz. The methoxy group on the aromatic ring and the methyl ester group each present as sharp singlets at 3.88 ppm and 3.71 ppm, respectively. The aliphatic chain is represented by two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups. rsc.org

Interactive ¹H NMR Data Table

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to C=O) | 7.97 | d | 8.7 |

| Ar-H (ortho to -OCH₃) | 6.94 | d | 8.7 |

| Ar-OCH₃ | 3.88 | s | N/A |

| Ester -OCH₃ | 3.71 | s | N/A |

| -CH₂-C=O | 3.28 | t | N/A |

| -CH₂-CH₂- | 2.81 | t | N/A |

Note: Data sourced from a study using a 400 MHz spectrometer in CDCl₃. rsc.org The original data did not specify the coupling constant for the triplets at 3.28 and 2.81 ppm, hence marked as N/A.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all twelve carbon atoms in the molecule. The two carbonyl carbons, one from the ketone and one from the ester, are readily identifiable by their characteristic downfield shifts. The aromatic carbons show distinct signals, with the carbon bearing the methoxy group appearing at a different chemical shift than the others. The aliphatic carbons and the two methoxy carbons are observed in the upfield region of the spectrum, confirming the complete carbon skeleton.

Advanced NMR Techniques: 2D NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While specific 2D NMR experimental data for this compound is not widely published, the expected correlations can be predicted to confirm its connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlation cross-peaks between the protons of the adjacent methylene groups in the butanoate chain, confirming their direct scalar coupling and connectivity. It would also show correlations between the ortho- and meta-protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. For instance, it would link the proton signal at 3.71 ppm to the ester methyl carbon and the aromatic proton signals to their respective aromatic carbons.

A correlation from the ester methyl protons (3.71 ppm) to the ester carbonyl carbon.

Correlations from the methylene protons adjacent to the ketone to the ketonic carbonyl carbon and to carbons of the aromatic ring.

Correlations from the aromatic protons to various carbons within the ring and to the ketonic carbonyl carbon.

As this compound is an achiral molecule, analysis of stereochemistry is not applicable.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Functional Groups

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by strong absorption bands corresponding to its carbonyl groups. A sharp, intense peak is expected around 1735 cm⁻¹ for the ester carbonyl (C=O) stretching vibration, while the ketone carbonyl stretch appears at a slightly lower wavenumber, typically around 1680 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the ether and ester groups would produce strong bands in the 1300-1000 cm⁻¹ range. Aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹.

Interactive FTIR Data Table (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1735 |

| Ketone C=O | Stretch | ~1680 |

| Aromatic C=C | Stretch | 1600-1450 |

| Ether/Ester C-O | Stretch | 1300-1000 |

| Aliphatic C-H | Stretch | 2995-2850 |

| Aromatic C-H | Stretch | 3100-3000 |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. The molecular formula of this compound is C₁₂H₁₄O₄. Its monoisotopic mass is calculated to be 222.08920892 Da. nih.gov HRMS analysis would confirm this exact mass, validating the molecular formula.

The mass spectrum also reveals the molecule's fragmentation pattern under ionization, offering further structural insights. Common fragmentation pathways would likely include:

Formation of the acylium ion: Cleavage of the bond between the ketone and the adjacent methylene group, resulting in a stable 4-methoxyphenylacylium ion (m/z = 135). This is often the base peak.

Loss of the methoxy group: Fragmentation of the ester can lead to the loss of the methoxy radical (•OCH₃), resulting in an ion at m/z = 191.

Loss of the methoxycarbonyl group: Cleavage can also result in the loss of the entire methyl ester group as a radical (•COOCH₃), leading to a fragment at m/z = 163.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and crystal packing information. However, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed information on its solid-state conformation and intermolecular interactions is not available at this time.

Computational Chemistry and Theoretical Studies of Methyl 4 4 Methoxyphenyl 4 Oxobutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, these methods can elucidate its electronic structure, reactivity, and the energetic landscape of its various forms.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in predicting molecular properties. DFT calculations focus on the electron density to determine the ground-state energy and other electronic attributes of a molecule.

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO would likely be centered on the carbonyl groups, which are electrophilic. The energy difference between these orbitals would provide insight into its susceptibility to nucleophilic and electrophilic attack.

Illustrative DFT Data for an Analogous Compound

To illustrate the type of data obtained from DFT calculations, the following table presents theoretical values for a related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, as such specific data for this compound is not publicly available. kfupm.edu.sa

| Computational Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 Debye |

| Data is for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and is for illustrative purposes only. |

Conformational Analysis and Intramolecular Interactions

The flexibility of the butanoate chain in this compound allows it to adopt various conformations. Conformational analysis, often performed using computational methods, helps identify the most stable three-dimensional arrangements of the molecule. lumenlearning.comlibretexts.org These studies are critical as the conformation can significantly influence the molecule's physical properties and biological activity.

For γ-keto esters, rotation around the single bonds of the aliphatic chain leads to different spatial arrangements of the methoxycarbonyl and the 4-methoxyphenylketo groups. A computational study on α-ketoesters using FTIR and ab initio calculations revealed that such molecules exist in s-cis and s-trans conformations, with the s-trans being more stable. iipseries.org However, the population of the s-cis conformer can increase with solvent polarity due to its higher dipole moment. iipseries.org Similar principles would apply to the γ-keto ester , where different torsional angles would define a complex potential energy surface.

Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, can stabilize certain conformations. In this compound, interactions between the ester group and the aromatic ring could influence the preferred geometry.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.com An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to study its conformational changes in an aqueous environment or its interaction with a lipid bilayer, which is relevant for understanding its bioavailability. nih.gov For example, a study on the anesthetic propofol (B549288) and the analgesic fentanyl used MD simulations to investigate their interactions with different phospholipid bilayers. dergipark.org.tr Such simulations can reveal how the molecule orients itself and partitions between different phases.

While no specific MD simulation studies on this compound have been reported, such a study would be valuable in understanding its dynamic behavior at an atomistic level.

In Silico Mechanistic Predictions for Novel Transformations

Computational methods can be used to predict the feasibility and mechanisms of chemical reactions. For a γ-dicarbonyl compound like this compound, a potential transformation is the Paal-Knorr synthesis to form five-membered heterocyclic rings like furans or pyrroles. alfa-chemistry.comwikipedia.org

The Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org Computational studies can model the reaction pathway, identifying key intermediates and transition states. For instance, the mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org DFT calculations could be used to determine the activation energies for each step, providing a deeper understanding of the reaction kinetics. researchgate.net While the specific application of this to this compound has not been detailed in the literature, the general principles are well-established.

Quantitative Structure-Activity Relationships (QSAR) for Analogues with Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are valuable for predicting the activity of new compounds and for gaining insights into the structural features that are important for activity.

Although no QSAR studies have been published specifically for a series of analogues of this compound, the methodology can be described. A QSAR study would involve a set of structurally related compounds with measured biological activity. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated. nih.gov Statistical methods, such as multiple linear regression, would then be used to build a mathematical model that relates these descriptors to the activity. researchgate.net

For example, a QSAR study on peptide alpha-ketoamides as calpain I inhibitors found that descriptors like LogP (lipophilicity), heat of formation, and HOMO energy were significant in predicting activity. nih.gov A hypothetical QSAR model for analogues of this compound might look like the following illustrative equation:

log(1/IC50) = a(LogP) - b(HOMO Energy) + c*(Steric Descriptor) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis. Such a model could guide the design of more potent analogues.

Design, Synthesis, and Characterization of Novel Methyl 4 4 Methoxyphenyl 4 Oxobutanoate Derivatives and Analogues

Strategies for Functional Group Diversification

The derivatization of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is primarily achieved through targeted reactions at its three key functional regions.

The aromatic methoxyphenyl group is a prime site for modification, typically by introducing additional substituents to alter electronic and steric properties. The most common strategy is not a direct substitution on the pre-formed this compound, but rather the use of a substituted anisole (B1667542) during the initial synthesis.

A primary synthetic route to the core scaffold is the Friedel-Crafts acylation of anisole with succinic anhydride (B1165640), followed by esterification. chemsrc.comnih.gov By replacing anisole with an already substituted analogue, a wide variety of phenyl-modified derivatives can be produced. For instance, using phenols or substituted phenols can lead to derivatives with hydroxyl or other functional groups on the phenyl ring. rsc.org

Table 1: Examples of Phenyl Ring-Modified Analogues via Friedel-Crafts Acylation

| Starting Aromatic Compound | Acylating Agent | Resulting Acid Intermediate | Corresponding Methyl Ester Derivative |

| Anisole | Succinic anhydride | 4-(4-methoxyphenyl)-4-oxobutanoic acid chemsrc.com | This compound |

| Ethyl Thymol | Succinoyl chloride | 4-(2-isopropyl-4-ethoxy-5-methylphenyl)-4-oxobutanoic acid | Methyl 4-(2-isopropyl-4-ethoxy-5-methylphenyl)-4-oxobutanoate |

| Vanillin | (Not specified) | (Not directly analogous) | Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate nih.gov |

These modifications can introduce functional groups like aldehydes or additional ether linkages, significantly diversifying the parent structure. nih.gov

The butanoate chain contains two key reactive sites: the ketone carbonyl group and the adjacent methylene (B1212753) carbons.

Ketone Group Reactions: The carbonyl group is susceptible to nucleophilic addition. chemicalbook.com It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate. The ketone can also react with primary amines to form Schiff bases or imines, a common reaction for ketones. atlantis-press.com For example, condensation with a primary amine (R-NH₂) would yield the corresponding N-substituted imine derivative.

Methylene Group Reactions: The methylene carbons alpha to the ketone (C3) and the ester (C2) can be functionalized, though the C3 position is more activated by the ketone. Reactions such as α-halogenation can occur under appropriate conditions, introducing a bromine or chlorine atom.

Table 2: Potential Transformations of the Butanoate Chain

| Reaction Type | Target Site | Reagent Example | Potential Product |

| Ketone Reduction | C4 Carbonyl | Sodium Borohydride (NaBH₄) | Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate |

| Imine Formation | C4 Carbonyl | p-Anisidine atlantis-press.com | Methyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)imino)butanoate |

| α-Halogenation | C3 Methylene | N-Bromosuccinimide (NBS) | Methyl 3-bromo-4-(4-methoxyphenyl)-4-oxobutanoate |

The methyl ester is a versatile handle for further transformations, primarily through hydrolysis, transesterification, or amidation.

Hydrolysis: The ester can be easily hydrolyzed under acidic or basic conditions to yield its corresponding carboxylic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid. chemsrc.com This acid is a common precursor in many synthetic routes. arabjchem.org

Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reacting the ester with an excess of a different alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid catalyst. aocs.org This strategy has been used to create a series of alkyl 4-oxobutanoates with varying chain lengths to probe structure-activity relationships. nih.gov

Amidation: The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary/secondary amine, often requiring elevated temperatures or catalysis. This introduces a nitrogen-containing functional group, significantly altering the compound's properties.

Synthesis of Heterocyclic Compounds Incorporating the 4-(4-methoxyphenyl)-4-oxobutanoate Scaffold

The dicarbonyl nature of the 4-oxobutanoate (B1241810) structure makes it an excellent precursor for the synthesis of various heterocyclic systems. The 1,4-relationship between the ketone and the ester (or its derived acid) is ideal for forming five- or six-membered rings.

A notable example is the reaction of 4-aryl-4-oxobutanoic acids with aliphatic diamines like 1,2-diaminoethane or 1,3-diaminopropane. arabjchem.org This reaction proceeds through initial salt formation, followed by two dehydration steps to create bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org

Another common cyclization reaction involves the use of hydrazine (B178648) (N₂H₄) or its derivatives. Reaction with the 4-oxo-acid or ester can lead to the formation of a six-membered pyridazinone ring, a scaffold found in many biologically active compounds.

Table 3: Examples of Heterocyclic Synthesis from the 4-Oxobutanoate Scaffold

| Reactant | Cyclizing Agent | Resulting Heterocyclic System | Reference |

| 4-(4-Aryl)-4-oxobutanoic acid | 1,2-Diaminoethane | Pyrrolo[1,2-a]imidazolone | arabjchem.org |

| 4-(4-Aryl)-4-oxobutanoic acid | 1,3-Diaminopropane | Pyrrolo[1,2-a]pyrimidinone | arabjchem.org |

| This compound | Hydrazine Hydrate | 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | (Inferred) |

Impact of Structural Modifications on Chemical Properties and Reactivity

Modifying the structure of this compound has a direct impact on its chemical properties.

Phenyl Ring Modifications: Introducing electron-donating groups (like another methoxy (B1213986) group) to the phenyl ring increases the electron density on the aromatic system and can enhance the nucleophilicity of the ketone's oxygen, while slightly decreasing the electrophilicity of its carbon. Conversely, electron-withdrawing groups (like a nitro group) would make the ketone more electrophilic and susceptible to nucleophilic attack.

Ester Derivatization: The conversion of the methyl ester to a carboxylic acid introduces acidic properties and increases water solubility. Changing the length of the ester's alkyl chain (e.g., from methyl to propyl or butyl) increases the molecule's lipophilicity. nih.gov This modification has been shown to directly influence tyrosinase inhibitory activity, where esters with three or four carbon atoms in the alkyl chain were found to be most effective. nih.gov Amides formed from the ester will have different hydrogen bonding capabilities and generally higher melting points than the parent ester.

Stereochemical Implications of Derivative Synthesis

Several derivatization strategies can introduce new stereocenters into the molecule, creating possibilities for stereoisomers.

The reduction of the ketone at the C4 position to a hydroxyl group creates a new chiral center. If a non-stereoselective reducing agent like sodium borohydride is used, a racemic mixture of (R)- and (S)-enantiomers of Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate will be formed. However, the use of chiral catalysts can guide the reaction to produce one enantiomer in excess.

Furthermore, asymmetric synthesis strategies can be applied to reactions involving the butanoate chain. For instance, a self-Mannich reaction of a related compound, methyl 4-oxobutanoate, can be catalyzed by chiral secondary amines or proline to produce different diastereomers and enantiomers of pyrrolizidine (B1209537) alkaloids. chemicalbook.com Similarly, the Cu(I)-catalyzed enantioselective addition of nucleophiles to the keto group can yield products with high enantiomeric excess, demonstrating that the 4-oxobutanoate scaffold is amenable to stereocontrolled transformations. chemicalbook.com These examples highlight that the synthesis of derivatives can be designed to control the three-dimensional arrangement of atoms, leading to specific stereoisomers.

Applications of Methyl 4 4 Methoxyphenyl 4 Oxobutanoate in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a versatile building block in organic synthesis, primarily utilized for the construction of various heterocyclic systems and as an intermediate in the synthesis of pharmaceutically relevant molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a range of chemical transformations, making it a valuable precursor for more complex molecular architectures.

The corresponding carboxylic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, has been shown to react with aliphatic binucleophiles to form bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org This reaction proceeds through the formation of an initial salt, followed by two dehydration steps to yield the final heterocyclic products. arabjchem.org This reactivity highlights the potential of the butanoate scaffold to participate in cyclization reactions to generate diverse heterocyclic frameworks.

Furthermore, derivatives of this compound have been synthesized to create novel compounds with potential biological activities. For instance, Dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate has been synthesized, demonstrating the modification of the butanoate backbone to incorporate phosphonate (B1237965) and nitrile functionalities. mdpi.com Such derivatives are of interest in medicinal chemistry due to their potential as reagents in various synthetic transformations. mdpi.com The core structure of this compound also serves as a key intermediate in the preparation of more elaborate pharmaceutical compounds. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from or Related to this compound

| Starting Material/Related Compound | Reaction Type | Product Class | Reference |

| 4-Aryl-4-oxobutanoic acids | Reaction with N,N-diamines | Bicyclic pyrroloimidazolones and pyrrolopyrimidinones | arabjchem.org |

| Aromatic aldehydes and phosphorylated Michael's acceptors | Michael addition | Dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate | mdpi.com |

| 1-Benzylpiperidin-4-one (as part of a multi-step synthesis of a related intermediate) | Strecker-type condensation, hydrolysis, acylation | Key pharmaceutical intermediate | researchgate.net |

Utility in Natural Product Total Synthesis as a Precursor

While this compound is a versatile synthetic building block, its direct application as a named precursor in the total synthesis of complex natural products is not extensively documented in readily available scientific literature. The total synthesis of natural products often involves intricate and highly specific synthetic routes, and the selection of starting materials is crucial for the efficiency and success of the synthesis. unimelb.edu.auwhiterose.ac.uknih.govresearchgate.net

The structural motif of this compound, a γ-keto ester, is present in various natural products and their synthetic intermediates. For example, nitrogenous compounds characterized by a methyl 4-oxobutanoate (B1241810) framework have been isolated from marine fungi. chemicalbook.com However, the specific use of this compound as the starting material for the total synthesis of these or other natural products is not explicitly detailed in the reviewed literature. Its role is more likely to be as a foundational scaffold that could be modified to generate key fragments for incorporation into a larger natural product synthesis.

Development of Novel Reagents and Catalysts Using the Butanoate Scaffold

The development of novel reagents and catalysts based on the specific scaffold of this compound is an area with limited published research. While the butanoate framework is a common structural motif in organic chemistry, its specific functionalization to create standalone reagents or catalysts is not a primary focus in the available literature.

Research in catalysis often focuses on the development of metal-based or organocatalytic systems for specific transformations. For instance, the synthesis of methyl methacrylate (B99206) has been explored using various catalysts, but these are not derived from a butanoate scaffold. nih.gov Similarly, the synthesis of N-methoxy-N-methylamides has been achieved using Grignard reagents and a pyrimidyl urethane, which does not involve a butanoate-derived reagent. researchgate.net The potential for this compound to be chemically modified into a chiral ligand for asymmetric catalysis or a specific labeling reagent remains an area for future exploration.

Contribution to Mechanistic Biology Studies Beyond Clinical Outcomes

Derivatives of this compound have the potential to contribute significantly to mechanistic biology studies, particularly in probing enzyme-substrate interactions and investigating molecular target binding modes. This utility stems from the ability to systematically modify the chemical structure of the butanoate scaffold and observe the resulting effects on biological activity.

Probing Enzyme-Substrate Interactions (e.g., DNA gyrase inhibition studies)

DNA gyrase is an essential bacterial enzyme and a well-established target for antibacterial drugs. mdpi.comnih.govnih.gov Inhibitors of DNA gyrase can function through various mechanisms, including competitive inhibition of ATP binding or by stabilizing the enzyme-DNA cleavage complex. mdpi.comnih.gov The study of how different molecules interact with DNA gyrase provides valuable insights into its function and can guide the development of new antibiotics.

While there are no direct studies found that utilize derivatives of this compound for DNA gyrase inhibition, the principles of using small molecules to probe enzyme function are well-established. researchgate.netnih.gov For example, furanoquinone derivatives have been investigated as inhibitors of DNA polymerase and gyrase, with their activity linked to their chemical structure. frontiersin.org By synthesizing a library of analogs based on the this compound scaffold, researchers could systematically explore the structure-activity relationships for DNA gyrase inhibition. This could involve modifying the methoxyphenyl group, the ketone, or the ester to understand which parts of the molecule are crucial for binding and inhibition. Such studies help to map the active site of the enzyme and understand the key interactions necessary for its catalytic activity. nih.govmdpi.com

Investigation of Molecular Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) binds to its protein target. researchgate.netresearchgate.netfoliamedica.bgresearchgate.net

Derivatives of this compound could be used in molecular docking studies to investigate their binding modes with various biological targets. For instance, in silico docking studies of novel 4-anilino quinazoline (B50416) derivatives have been used to investigate their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Similarly, docking studies have been employed to evaluate the pharmacological properties of natural and synthetic compounds against hypertension-related targets. nih.gov

By creating a virtual library of compounds based on the this compound scaffold, researchers can perform docking simulations against a target of interest, such as DNA gyrase. mdpi.com These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. researchgate.netresearchgate.net This information is invaluable for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors. nih.govresearchgate.net

Future Research Directions and Emerging Perspectives for Methyl 4 4 Methoxyphenyl 4 Oxobutanoate

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Computer-assisted synthesis design has been a goal for chemists for over four decades, but early iterations struggled with practical applicability, often proposing reaction steps that would fail in a laboratory setting. acs.orgmit.edunih.gov Modern models, however, leverage vast datasets from chemical literature and patents to learn the complex rules governing chemical reactivity. acs.orgnih.gov For a target compound like Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, AI can be employed in a two-step process: first, by applying generalized reaction templates to generate a list of plausible products from given reactants, and second, by using a trained ML model to rank these candidates and predict the major product. acs.orgmit.edu

These predictive models often use unique, edit-based representations of reactions that focus on the fundamental transformation rather than the entire molecular structure. nih.gov In a 5-fold cross-validation using thousands of experimental records, such models have demonstrated the ability to identify the major product as the top-ranked candidate in over 71% of cases. acs.orgnih.gov Key technologies driving this advancement include:

Machine Learning Models : Trained on extensive databases like USPTO and Reaxys, these models, particularly those using transformer-based architectures, can discern statistical relationships between reactants, reagents, and products to predict outcomes. chemcopilot.com

Graph Neural Networks (GNNs) : By treating molecules as graph structures (atoms as nodes, bonds as edges), GNNs can make nuanced predictions about reactivity, which is especially useful for complex molecules. chemcopilot.com

The application of these tools to this compound could streamline the discovery of novel derivatives and optimize existing synthetic routes by predicting reaction yields, identifying potential byproducts, and suggesting optimal conditions. eurekalert.org

Table 1: AI/ML in Reaction Prediction for this compound

| Parameter | AI/ML Application | Potential Impact |

|---|---|---|

| Reactants & Reagents | Predict major product from a given set of starting materials. | Reduces trial-and-error experimentation. |

| Reaction Conditions | Suggest optimal temperature, solvent, and catalyst. | Improves reaction yield and purity. |

| Retrosynthesis | Propose novel and efficient synthetic pathways. chemcopilot.com | Accelerates the discovery of new synthetic routes. |

| Byproduct Formation | Identify likely side reactions and impurities. | Simplifies purification processes. |

Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including aromatic ketones. Future research on this compound will likely focus on developing more sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Aromatic ketones are crucial building blocks for many fine chemicals and biologically active compounds. chemistryviews.org Traditional synthesis methods often rely on harsh conditions, toxic solvents, and stoichiometric oxidants like peroxides, which diminishes the atom economy. chemistryviews.org Emerging green approaches that could be adapted for the synthesis of this compound include:

Aqueous Photochemical Reactions : Visible-light-induced aerobic C-H oxidation offers a green alternative for producing aromatic ketones. chemistryviews.org Using air as the oxidant and water as the solvent, this method is both economical and environmentally friendly, operating under mild conditions such as room temperature. chemistryviews.org A photocatalytic process using a sensitizer like Cerium(III) chloride has shown success in converting aryl alkanes to the corresponding ketones in moderate to excellent yields. chemistryviews.org

Biocatalysis : The use of biocatalysts, such as enzymes or whole microorganisms like Baker's Yeast (Saccharomyces cerevisiae), presents a highly selective and eco-friendly option. sphinxsai.com Biocatalysts operate under mild conditions, are highly efficient, and can exhibit remarkable chemo-, regio-, and stereoselectivity. sphinxsai.com For keto esters, microbial transformations can be employed for reductions and other modifications, often with enhanced stability and easier product isolation when the cells are immobilized. sphinxsai.com

Renewable Feedstocks : A significant goal in green chemistry is the use of renewable resources. Research into utilizing feedstocks like unsaturated fatty acid derivatives for oxidation reactions could provide a sustainable pathway to precursors for compounds like this compound. innoget.com

Table 2: Comparison of Synthesis Approaches for Aromatic Ketones

| Approach | Traditional Methods | Sustainable (Green) Methods |

|---|---|---|

| Solvent | Often toxic organic solvents. | Water, supercritical fluids, or solvent-free conditions. chemistryviews.org |

| Oxidant | Peroxides, heavy metal oxidants. | Molecular oxygen (air). chemistryviews.orginnoget.com |

| Catalyst | Often expensive or toxic heavy metals. | Photocatalysts (e.g., CeCl3), biocatalysts (e.g., yeast). chemistryviews.orgsphinxsai.com |

| Conditions | Harsh temperatures and pressures. | Mild conditions (e.g., room temperature). chemistryviews.org |

| Byproducts | Often significant and hazardous waste. | Minimal and benign byproducts (e.g., water). |

Exploration of Advanced Catalytic Systems for Enhanced Reactivity

Catalysis is at the heart of chemical synthesis, and the development of novel catalytic systems is a key frontier for enhancing the reactivity and synthetic utility of this compound. While traditional methods for activating the strong carbon-carbon bonds in aromatic ketones have been challenging, new catalysts are overcoming these limitations. azom.com

Future research will likely focus on catalysts that can mediate transformations in a more efficient, selective, and atom-economical manner. One promising area is the use of Polyoxometalate (POM) catalysts. innoget.com These inorganic metal-oxide clusters are versatile and can be used in selective oxidation reactions that fulfill green chemistry requirements, particularly when paired with environmentally benign oxygen donors like molecular oxygen. innoget.com

Another significant advancement is the development of one-pot reactions that combine multiple synthetic steps, simplifying processes and reducing waste. azom.com For instance, a novel one-pot method has been developed to convert aromatic ketones into aromatic esters by combining a Claisen reaction with a retro-Claisen reaction. azom.com This approach avoids the need for complex directing groups and large quantities of transition metals, which have traditionally limited the use of aromatic ketones in cross-coupling reactions. azom.com Such a strategy could be adapted to transform the ketone moiety of this compound, expanding its synthetic potential.

Table 3: Advanced Catalytic Systems and Potential Applications

| Catalytic System | Description | Potential Application for this compound |

|---|---|---|

| Polyoxometalates (POMs) | Inorganic metal-oxide clusters for selective oxidation. innoget.com | Catalyzing the synthesis of the parent compound or its derivatives via aerobic oxidation. |

| Photocatalysts | Light-absorbing materials that initiate chemical reactions. chemistryviews.org | Enabling visible-light-driven synthesis under mild and green conditions. |

| One-Pot Catalysis | Systems that facilitate multiple reaction steps in a single vessel. azom.com | Direct conversion of the ketone functional group into other valuable moieties like esters or amides. |

| Biocatalysts | Enzymes or whole-cell systems. sphinxsai.com | Highly selective transformations, such as stereoselective reduction of the ketone. |

Development of High-Throughput Screening Methodologies for New Transformations

High-Throughput Screening (HTS) is a powerful technology that enables the rapid and systematic exploration of a vast number of reaction variables to discover new chemical transformations and optimize existing ones. unchainedlabs.com The application of HTS to this compound can significantly accelerate the identification of novel reactions and ideal conditions for its synthesis or derivatization.

HTS methodologies move beyond traditional, one-at-a-time experimentation by using automated and parallel setups to test hundreds or even thousands of conditions simultaneously. researchgate.net This approach is invaluable in both the discovery phase, where a desired transformation is not yet known, and the optimization phase, where the goal is to improve yields, reduce impurities, or find alternatives to costly or toxic reagents. unchainedlabs.com

For a compound like this compound, an HTS campaign could be designed to explore a wide array of variables for a specific transformation, such as a cross-coupling reaction at the ketone position. The process involves:

Assay Development : Creating a rapid and reliable analytical method (e.g., HPLC, GC) to measure the outcome of each reaction in a microplate format. unchainedlabs.com

Variable Selection : Defining the discrete variables to be screened, such as different catalysts, ligands, bases, solvents, and temperatures. unchainedlabs.com

Automated Execution : Using robotic liquid handlers to dispense reagents and set up the reactions in parallel.

Data Analysis : Analyzing the results to identify "hits" or promising conditions that warrant further investigation.

Specialized equipment like the Optimization Sampling Reactor (OSR) allows for even more detailed studies by enabling the sampling of reactions in-progress under various temperatures and pressures, providing valuable kinetic data. unchainedlabs.com This systematic exploration allows researchers to quickly map the reaction landscape and pinpoint optimal conditions that might be missed by traditional methods. unchainedlabs.com

Table 4: High-Throughput Screening Variables for a Hypothetical Transformation

| Variable Category | Examples for Screening | Objective |

|---|---|---|

| Catalysts | Palladium, Nickel, Copper, or Iridium complexes. | Identify the most active and selective metal center. |

| Ligands | Phosphines, N-heterocyclic carbenes, etc. | Tune the reactivity and stability of the catalyst. |

| Solvents | Toluene, THF, Dioxane, DMF, Water. | Determine the optimal reaction medium for solubility and reactivity. |

| Bases | K3PO4, NaH, Organic bases. | Find the most effective base for the specific reaction mechanism. |

| Temperature | Screening from room temperature to elevated temperatures (e.g., 120°C). | Optimize the reaction rate and minimize decomposition. |

Q & A

Q. Table 1: Common Reagents and Conditions

| Reagent | Catalyst | Temperature | Yield Range |

|---|---|---|---|

| Methanol | H₂SO₄ | 60–80°C | 70–85% |

| Methanol | Amberlyst-15 | 50°C | 80–90% |

How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and chromatographic techniques:

Q. Table 3: Solubility in Organic Solvents (25°C)

| Solvent | Solubility (mg/mL) | ΔH (kJ/mol) |

|---|---|---|

| Methanol | 120 | -8.2 |

| Toluene | 15 | +5.6 |

| DCM | 200 | -3.4 |

What role does this compound play in synthesizing COX-2 inhibitors or other bioactive molecules?

This compound serves as a key intermediate in drug development:

- COX-2 inhibitors : Suzuki coupling with biphenyl derivatives yields anti-inflammatory agents (e.g., methyl 4-(4′-fluoro-2′-methylbiphenyl-4-yl)-4-oxobutanoate) .

- Pharmaceutical impurities : Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate is a known impurity in Agomelatine, requiring strict analytical control (HPLC-UV, LOD <0.1%) .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Nucleophilic substitution : The ketone group activates the α-carbon for attack by amines or Grignard reagents.

- Oxidation : MnO₂ selectively oxidizes the benzylic position, forming a diketone derivative .

- Steric effects : The 4-methoxyphenyl group hinders electrophilic aromatic substitution at the para position.

Q. Table 4: Reaction Pathways and Byproducts

| Reaction | Reagent | Product | Byproduct |

|---|---|---|---|

| Oxidation | KMnO₄ | 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid | CO₂ |

| Amination | NH₃/MeOH | 4-(4-Methoxyphenyl)-4-aminobutanoate | NH₄⁺ |

How can contradictions in published data on the compound’s bioactivity be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations